

In-Depth Technical Guide: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

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Compound of Interest

Compound Name: *Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate*

Cat. No.: *B1163387*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate**, a complex naphthalene glycoside natural product. The document details its chemical structure, physicochemical properties, and the protocol for its isolation from its natural source. While this compound is a member of the naphthoquinone and naphthalene class, which is known for a wide range of biological activities, current scientific literature focuses primarily on its isolation and characterization. This guide summarizes the available data and provides the necessary experimental protocols for researchers interested in further investigating this compound.

Chemical Structure and Properties

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a significant natural product due to its intricate structure, featuring a naphthalene core substituted with a prenyl group, a methyl ester, and two glucosyl moieties.

Chemical Name: **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate** Synonym: methyl 3-(3-methylbut-2-en-1-yl)-1,4-bis(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-naphthoate

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	90685-26-0	[1]
Molecular Formula	C ₂₉ H ₃₈ O ₁₄	[1]
Molecular Weight	610.60 g/mol	[1]
Appearance	White amorphous powder	
Purity	>98% (as available commercially)	
Initial Source	Wollastonia biflora (whole plants)	[2]

Biological Context and Activity

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate was first isolated from the whole plants of *Wollastonia biflora*. [2] This plant has been a source for various other bioactive compounds, including germacrane-type sesquiterpenes and pimarane-type diterpenes. [2]

Notably, in the primary study detailing its isolation, other compounds (specifically, three new germacrane-type sesquiterpenes) demonstrated significant cytotoxic activity against the human hepatocellular carcinoma cell line BEL-7402. [2] However, the study did not report any biological or cytotoxic activity for **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate** itself.

The broader class of naphthoquinones and their derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. [3][4] These activities are often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular signaling pathways such as MAPK and STAT3. [3] Given its structural components, further investigation into the potential bioactivity of **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate** is warranted.

Experimental Protocols

Isolation of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

The following protocol is based on the methodology described by Chen et al. (2007) for the isolation of this compound from *Wollastonia biflora*.^[2]

Objective: To isolate and purify **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate** from the dried whole plants of *Wollastonia biflora*.

Materials:

- Dried, powdered whole plants of *Wollastonia biflora*
- 95% Ethanol (EtOH)
- Distilled Water (H₂O)
- Petroleum ether
- Ethyl acetate (EtOAc)
- n-Butanol (n-BuOH)
- Silica gel (for column chromatography)
- Sephadex LH-20 (for column chromatography)
- Methanol (MeOH)
- Chloroform (CHCl₃)
- Preparative HPLC system

Procedure:

- Extraction: The air-dried and powdered whole plants of *Wollastonia biflora* are percolated with 95% EtOH at room temperature. The solvent is then removed under reduced pressure

to yield a crude extract.

- Solvent Partitioning: The crude extract is suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH.
- Initial Fractionation (EtOAc Fraction): The EtOAc-soluble fraction is subjected to column chromatography over a silica gel column. The column is eluted with a gradient of increasing polarity using a CHCl₃-MeOH solvent system to yield multiple sub-fractions.
- Purification (Sephadex LH-20): The sub-fraction containing the target compound is further purified by column chromatography on a Sephadex LH-20 column, eluting with MeOH.
- Final Purification (Preparative HPLC): The final purification is achieved using preparative HPLC to yield **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate** as a pure compound.

Cytotoxicity Screening Protocol (MTT Assay)

While the target compound was not reported as active, the following general protocol was used to screen other compounds isolated from the same source for cytotoxicity against the BEL-7402 human hepatocellular carcinoma cell line.^[2]

Objective: To assess the in vitro cytotoxicity of a compound against a cancer cell line.

Materials:

- BEL-7402 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- Microplate reader

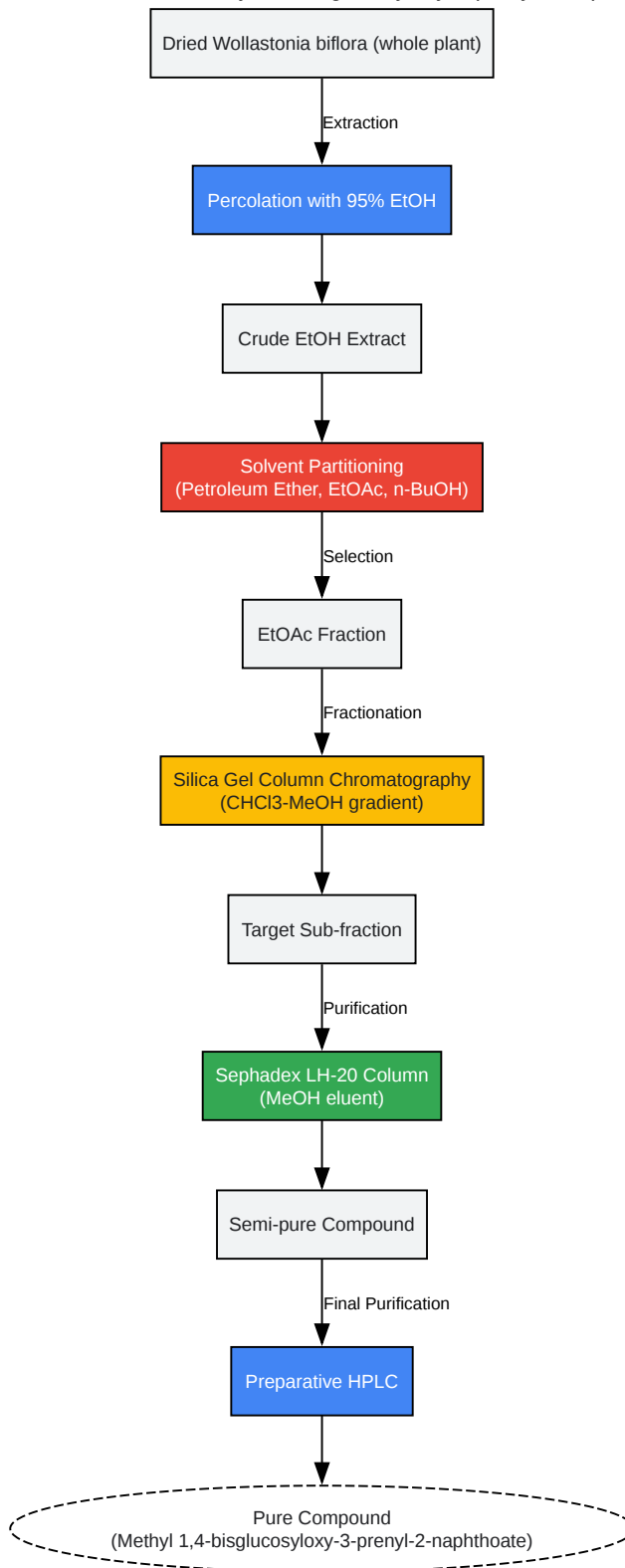
Procedure:

- **Cell Seeding:** BEL-7402 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound (typically dissolved in DMSO and diluted with medium) for a specified period (e.g., 48-72 hours).
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 4 hours.
- **Formazan Solubilization:** The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

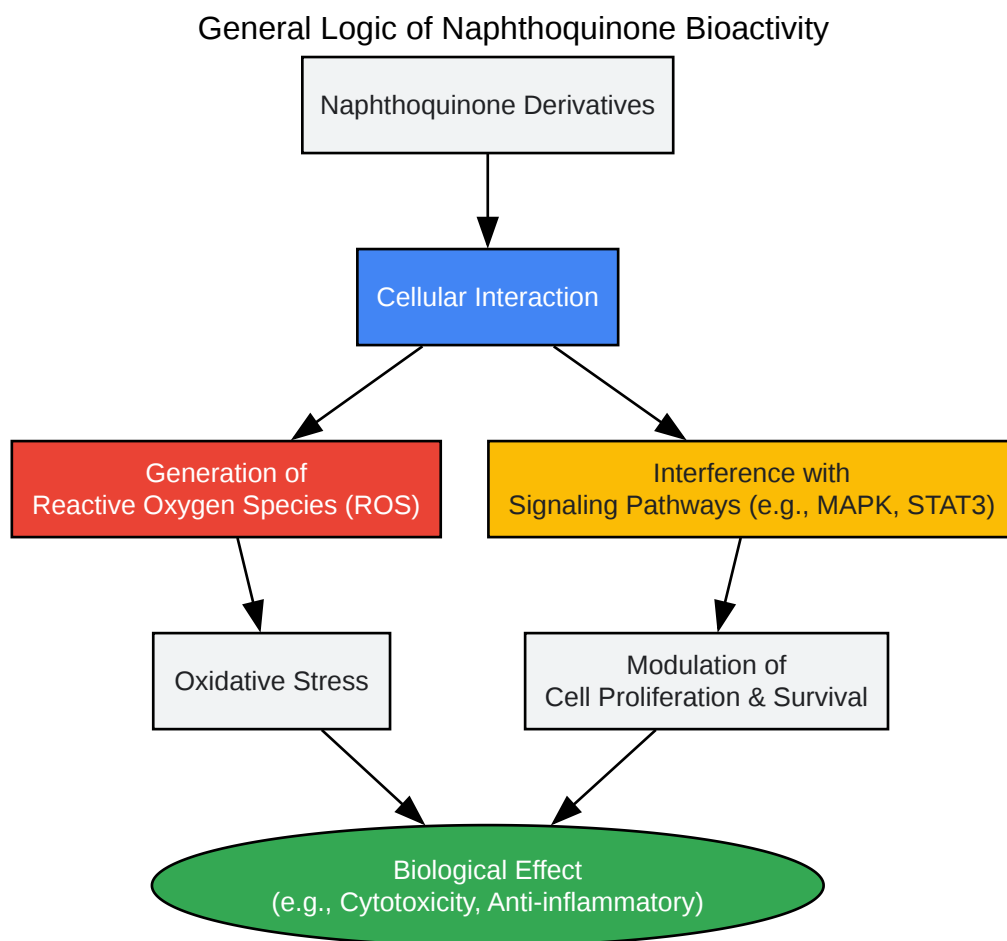
Visualizations

The following diagrams illustrate the key processes related to the study of this compound.

Isolation Workflow for Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

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Caption: Isolation workflow from plant material to pure compound.



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Caption: Potential mechanisms of action for naphthoquinone compounds.

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References

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